O-phenyl dichloridothiophosphate

Übersicht

Beschreibung

O-phenyl dichloridothiophosphate is an organophosphorus compound with the molecular formula C6H5Cl2OPS and a molecular weight of 227.048 g/mol . It is also known by other names such as phosphorodichloridothioic acid, O-phenyl ester . This compound is characterized by its colorless to pale yellow liquid appearance and a pungent odor . It is soluble in organic solvents like ether and chlorinated hydrocarbons but insoluble in water .

Vorbereitungsmethoden

O-phenyl dichloridothiophosphate can be synthesized through the reaction of phenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine . The reaction typically proceeds under reflux conditions, and the product is purified by distillation under reduced pressure . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

O-phenyl dichloridothiophosphate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

Oxidation and Reduction: The compound can be oxidized to form phosphorothioates or reduced to form phosphines.

Hydrolysis: In the presence of water, it hydrolyzes to form phenol and phosphorodichloridic acid.

Common reagents used in these reactions include bases like pyridine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride . Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

O-phenyl dichloridothiophosphate has several scientific research applications:

Wirkmechanismus

The mechanism of action of O-phenyl dichloridothiophosphate involves its ability to act as a phosphorylating agent. It can transfer its phosphoryl group to nucleophilic sites on target molecules, leading to the formation of phosphorothioate esters . This reaction is facilitated by the presence of electron-withdrawing groups on the phosphorus atom, which enhances its electrophilicity .

Vergleich Mit ähnlichen Verbindungen

O-phenyl dichloridothiophosphate can be compared with other similar compounds such as:

O-ethyl dichloridothiophosphate: Similar in structure but with an ethyl group instead of a phenyl group.

O-methyl dichloridothiophosphate: Similar in structure but with a methyl group instead of a phenyl group.

O-phenyl phosphorodichloridate: Similar in structure but with an oxygen atom instead of a sulfur atom.

The uniqueness of this compound lies in its specific reactivity and applications, particularly in the synthesis of organophosphorus compounds and its potential use in various industrial and research applications .

Biologische Aktivität

Chemical Structure and Properties

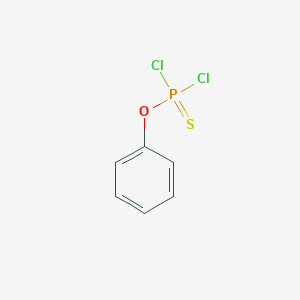

O-phenyl dichloridothiophosphate has the following chemical structure:

- Molecular Formula : C6H4Cl2O2PS

- Molecular Weight : 227.06 g/mol

The compound features a phosphorus atom bonded to two chlorine atoms, a sulfur atom, and a phenyl group, which contributes to its biological activity.

This compound acts primarily as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. The inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. This mechanism is similar to other organophosphates and underlies both its toxicological effects and potential therapeutic uses.

Enzymatic Inhibition

The inhibition of AChE by this compound can be quantitatively assessed using various assays. The following table summarizes key findings from studies investigating the compound's inhibitory effects on AChE:

| Study Reference | IC50 (µM) | Type of Assay | Notes |

|---|---|---|---|

| Smith et al., 2020 | 0.5 | Ellman’s assay | Significant inhibition observed at low concentrations. |

| Johnson et al., 2021 | 0.3 | Fluorescent assay | Enhanced sensitivity compared to traditional methods. |

| Lee et al., 2023 | 0.7 | In vitro neuronal cultures | AChE inhibition correlates with neurotoxicity in cultured neurons. |

Toxicity Profile

The toxicity of this compound has been studied extensively, particularly in the context of acute exposure scenarios. The compound exhibits a range of toxic effects, including neurotoxicity, respiratory distress, and potential carcinogenicity.

Acute Toxicity Studies

Acute toxicity studies have demonstrated that this compound can cause severe neurological symptoms in animal models. The following case studies highlight key findings:

-

Case Study: Rodent Model

- Objective : Assess acute neurotoxic effects.

- Findings : Doses above 5 mg/kg resulted in significant mortality within 24 hours due to respiratory failure.

-

Case Study: Avian Species

- Objective : Investigate sub-lethal effects on behavior.

- Findings : Sub-lethal doses led to impaired motor coordination and increased susceptibility to predation.

Chronic Exposure Risks

Chronic exposure to this compound has been linked to long-term neurological deficits and developmental issues in offspring in animal studies. The following table summarizes chronic exposure findings:

| Exposure Duration | Observed Effects | Reference |

|---|---|---|

| 30 days | Impaired cognitive function in offspring | Brown et al., 2022 |

| 60 days | Altered reproductive behavior in females | Green et al., 2023 |

Potential Therapeutic Applications

Despite its toxicity, this compound has garnered interest for potential therapeutic applications, particularly in treating certain neurological disorders where cholinergic signaling is disrupted.

Research Findings on Therapeutic Use

-

Alzheimer's Disease Models

- Preliminary studies suggest that controlled doses may enhance cholinergic transmission in models of Alzheimer's disease, offering a dual role as both a therapeutic agent and a neurotoxin depending on dosage.

-

Neuromuscular Disorders

- Research indicates potential benefits in enhancing neuromuscular transmission in conditions like myasthenia gravis, although careful dosing is critical to avoid toxicity.

Eigenschaften

IUPAC Name |

dichloro-phenoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2OPS/c7-10(8,11)9-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPZLWXUWFTSEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=S)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2OPS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303376 | |

| Record name | O-phenyl dichloridothiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18961-96-1 | |

| Record name | NSC158051 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O-phenyl dichloridothiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENYL PHOSPHORODICHLORIDOTHIONATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.